![molecular formula C8H9ClN2 B3310104 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 944905-57-1](/img/structure/B3310104.png)
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active compounds with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . They are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a topic of interest in the synthetic and medicinal chemistry fields . Sharma et al. developed 2H-benzo[b][1,6]naphthyridin-1-one and 1-chloro-benzo[b][1,6]naphthyridine derivatives in a sequential reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one and 30% NH4OH in DMF/H2O under stirring conditions .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is based on the naphthyridine core, which is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, chloronitropyridine underwent reaction with tributyl (1-ethoxyvinyl)tin, which after fluorination and subsequent condensation with DMF·dimethylacetal and followed by the nitro reduction−deoxobromination sequence, resulted in the 1,5-naphthyridine ring .Future Directions
The future directions for the study of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and similar compounds could include further exploration of their synthesis methods, a deeper understanding of their mechanism of action, and a comprehensive evaluation of their safety and hazards. Additionally, more research could be conducted to explore their potential applications in various fields such as medicinal chemistry, diagnostics, and photophysical applications .
properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJGLYZUNTGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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